6-Chloro-3-iodoimidazo[1,2-a]pyridine

Organic Synthesis Process Chemistry Medicinal Chemistry

Researchers face synthetic bottlenecks when trying to sequentially functionalize the imidazo[1,2-a]pyridine core at the 3- and 6-positions. Using mono-halogenated analogs leads to limited diversity and extra protection steps. This dual-handle scaffold solves that with orthogonal I and Cl reactivity, enabling programmed, two-step diversification for efficient SAR exploration. - Enables first coupling at the iodo-position followed by a second at the chloro-position without protecting groups. - 98.72% purity reduces variability in library synthesis. - Validated one-pot synthesis (78-80% yield) provides a scalable supply chain from gram to kilogram.

Molecular Formula C7H4ClIN2
Molecular Weight 278.48 g/mol
CAS No. 885275-59-2
Cat. No. B1418892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-iodoimidazo[1,2-a]pyridine
CAS885275-59-2
Molecular FormulaC7H4ClIN2
Molecular Weight278.48 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1Cl)I
InChIInChI=1S/C7H4ClIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
InChIKeyIHTZNIKMBKFWHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-iodoimidazo[1,2-a]pyridine: Dual-Halogenated Scaffold


6-Chloro-3-iodoimidazo[1,2-a]pyridine (CAS 885275-59-2, C₇H₄ClIN₂, MW 278.48) is a dihalogenated heterocyclic building block belonging to the imidazo[1,2-a]pyridine family. This scaffold is a privileged structure in medicinal chemistry, serving as the core for several marketed drugs and clinical candidates due to its drug-like properties [1]. The compound features a chlorine atom at the 6-position and an iodine atom at the 3-position of the fused bicyclic core, making it a strategic intermediate for regioselective cross-coupling reactions [2]. Its primary value proposition lies in its orthogonally reactive halogen handles, enabling sequential functionalization to rapidly generate diverse libraries of 3,6-disubstituted imidazopyridines for structure-activity relationship (SAR) studies in drug discovery.

Orthogonal C-I / C-Cl reactivity for sequential functionalization
Dual-halogenated scaffold for regioselective diversification
Enables SAR library synthesis without protection/deprotection
High-purity building block from one-pot scalable synthesis

Why 6-Chloro-3-iodoimidazo[1,2-a]pyridine Cannot Be Replaced


Generic substitution with mono-halogenated analogs like 6-chloroimidazo[1,2-a]pyridine or 3-iodoimidazo[1,2-a]pyridine, or with non-halogenated imidazo[1,2-a]pyridine, fundamentally compromises the synthetic utility of the building block. The presence of two distinct halogen atoms with orthogonal reactivity profiles (iodine is significantly more reactive in cross-coupling than chlorine) is the core differentiator. This allows for programmed, sequential functionalization, such as a first Suzuki-Miyaura coupling at the iodo-position followed by a second Suzuki or Buchwald-Hartwig amination at the chloro-position, without the need for protection/deprotection steps. This is a key advantage in medicinal chemistry for rapidly generating diverse compound libraries for SAR exploration, a feat not achievable with simpler, single-handle scaffolds [1]. Using a mono-halogenated analog would limit the functionalization to a single site, drastically reducing the diversity and efficiency of downstream derivatization.

Target compound
Two orthogonal halogen handles (C-I, C-Cl)
Programmable sequential cross-couplings
Access to diverse 3,6-disubstituted libraries
Mono-halogenated analogs
Single reactive site limits derivatization
No sequential coupling capability
Library diversity drastically reduced

Quantitative Differentiation vs. Key Analogs


Efficient One-Pot Synthesis

A patented one-pot synthetic method for 6-Chloro-3-iodoimidazo[1,2-a]pyridine directly from 2-amino-5-chloropyridine achieves a high yield and exceptional purity, demonstrating a robust and scalable production process compared to multi-step methods for similar compounds. In a specific embodiment, the procedure yields 78.30% of the target compound with a purity of 98.72% as determined by HPLC [1].

Synthesis Yield & Purity
Supporting evidence
Yield 78.3% Purity 98.72% HPLC
Supports reproducible batch procurement
One-pot method; recrystallized from EtOAc/hexane
Organic Synthesis Process Chemistry Medicinal Chemistry

Enhanced Hydrophobicity vs. Mono-Halogenated Analogs

The dual halogenation of 6-Chloro-3-iodoimidazo[1,2-a]pyridine results in a significantly higher predicted LogP (2.5923) and density (2.13 g/cm³) compared to its mono-halogenated analogs, 6-chloroimidazo[1,2-a]pyridine (LogP: 1.99, density: ~1.35 g/cm³) and 3-iodoimidazo[1,2-a]pyridine (LogP: 1.94, density: 2.01 g/cm³) [1][2][3]. This indicates a more lipophilic character, which can be a key design parameter for optimizing membrane permeability and target binding in drug discovery.

Hydrophobicity (LogP)
Data to verify
2.59 vs 1.99 / 1.94
Quantifies increased lipophilicity for BBB design
Predicted values; target vs mono-Cl/I analogs
Medicinal Chemistry Computational Chemistry Physicochemical Properties

Aqueous Solubility Comparison

The addition of a chloro substituent to the 3-iodoimidazopyridine core dramatically reduces aqueous solubility. The solubility of 6-Chloro-3-iodoimidazo[1,2-a]pyridine is reported as 0.0215 mg/mL (0.0000772 mol/L) , which is approximately 68% lower on a mass basis (0.0215 vs. 0.0668 mg/mL) and 72% lower on a molar basis than the mono-halogenated analog 3-iodoimidazo[1,2-a]pyridine (0.0668 mg/mL or 0.000274 mol/L) . This difference is critical for applications where solubility dictates assay performance or formulation strategy.

Aqueous Solubility
Data to verify
0.0215 mg/mL vs 0.0668 mg/mL
68% lower solubility aids hydrophobic pocket targeting
Vendor specification sheets
Preformulation Biopharmaceutics Physicochemical Properties

Cost Comparison vs. Simpler Analogs

Procurement costs reflect the increased synthetic complexity and utility of the dual-halogenated scaffold. 6-Chloro-3-iodoimidazo[1,2-a]pyridine is listed at $36.00 for 250mg and $89.00 for 1g [1], whereas its mono-chlorinated precursor, 6-chloroimidazo[1,2-a]pyridine, is available for $35.00 for 1g or $45.90 for 1g from various suppliers . This represents a price premium of approximately 2-3x on a per-gram basis for the dual-halogenated analog.

Procurement Cost
Cross-study comparable
$89/g vs $35–46/g
Higher cost offset by dual-handle synthetic utility
Pricing as of search date; mono-Cl analog comparator
Procurement Supply Chain Budgeting

Regioselective Functionalization via Orthogonal Reactivity

While direct kinetic data for 6-chloro-3-iodoimidazo[1,2-a]pyridine is not available, established class-level knowledge confirms that in 3,6-dihalogenoimidazopyridines, the iodine at the 3-position is far more reactive in palladium-catalyzed cross-couplings than the chlorine at the 6-position. This reactivity difference allows for highly regioselective first coupling at the 3-position, leaving the 6-chloro group intact for a subsequent orthogonal reaction. This principle is well-documented in studies on related dihalogenated imidazopyridines and is a cornerstone of their utility in one-pot, double-coupling strategies [1].

Cross-Coupling Reactivity
Class-level inference
3-iodo >> 6-chloro (qualitative)
Supports design of sequential coupling strategies
Based on dihalogenated imidazopyridine literature
Synthetic Methodology Cross-Coupling Regioselectivity

Optimal Applications of 6-Chloro-3-iodoimidazo[1,2-a]pyridine


Medicinal Chemistry Library Synthesis

This is the primary application scenario. The high purity (98.72%) and robust synthetic availability [1] make it a reliable starting point for generating libraries of 3,6-disubstituted imidazopyridines. The orthogonal reactivity of the iodo and chloro groups (class-level inference ) enables sequential, regioselective diversification, allowing medicinal chemists to efficiently explore chemical space around both positions of the core to establish structure-activity relationships (SAR). The higher cost [2] is directly offset by the reduced number of synthetic steps and the increased diversity achievable per reaction sequence compared to using mono-halogenated precursors.

Hydrophobic Drug Candidate Design

The calculated LogP of 2.5923, which is significantly higher than its mono-halogenated counterparts [1], makes 6-chloro-3-iodoimidazo[1,2-a]pyridine a strategically valuable building block for medicinal chemistry projects targeting hydrophobic binding pockets or requiring improved blood-brain barrier permeability. Its low aqueous solubility (0.0215 mg/mL ) is also a key design feature, aligning it with the physicochemical properties often desired for CNS-targeted small molecules.

Process Scale-Up and Production

For projects where this scaffold becomes a key intermediate for a lead candidate, the established one-pot synthesis yielding 78-80% with high purity [1] provides a validated and scalable manufacturing route. This patent information de-risks process development and ensures a reliable supply chain for advancing compounds into preclinical and clinical development. The cost differential [2] is less critical at larger scales where process optimization and yield improvements can significantly reduce the cost of goods.

Advanced Materials & Probe Development

The dual-handle system is not limited to drug discovery. Its utility extends to any field requiring the precise, sequential decoration of a rigid heterocyclic core. This includes the synthesis of novel ligands for chemical biology (e.g., PROTACs, fluorescent probes) or the development of functional materials where two distinct functional units (e.g., an electron donor and an electron acceptor) need to be appended at specific positions on the imidazopyridine ring system. The orthogonal reactivity (class-level inference ) is the enabling feature for these applications.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR Library Synthesis
Orthogonal C-I/C-Cl reactivity for sequential coupling
Regioselectivity and disubstituted product diversity
Hydrophobic Drug Candidate Design
Enhanced lipophilicity vs. mono-halogenated analogs
Membrane permeability and target binding assays
Process Scale-Up & Production
One-pot synthesis with demonstrated scalability
Batch-to-batch purity and yield consistency
Advanced Materials & Probe Development
Dual-handle rigid heterocyclic core
Efficiency of appending donor/acceptor units
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